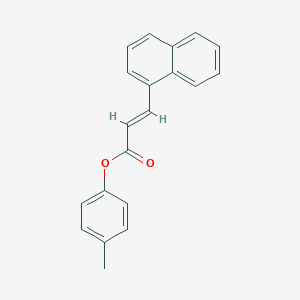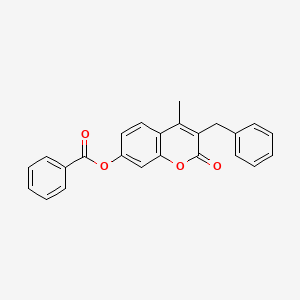![molecular formula C14H19N3O4S2 B3656137 N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B3656137.png)
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide
Overview
Description
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide is a complex organic compound with the molecular formula C14H19N3O4S2 It is known for its unique structure, which includes a sulfonamide group, a thiourea linkage, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the acetylation of sulfanilamide to form 4-(acetylsulfamoyl)aniline.
Thiourea Linkage Formation: The next step is the reaction of 4-(acetylsulfamoyl)aniline with an isothiocyanate derivative to form the thiourea linkage.
Butanamide Moiety Addition: Finally, the thiourea derivative is reacted with 3-methylbutanoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The thiourea linkage can be reduced to form corresponding amines.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various acylated products depending on the acylating agent used.
Scientific Research Applications
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes that utilize PABA.
Pathways: It may interfere with metabolic pathways involving folic acid synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}acetamide
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-1-benzothiophene-2-carboxamide
Uniqueness
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c1-9(2)8-13(19)16-14(22)15-11-4-6-12(7-5-11)23(20,21)17-10(3)18/h4-7,9H,8H2,1-3H3,(H,17,18)(H2,15,16,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVLITOTHFLNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3656057.png)
![N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B3656059.png)


![(4Z)-4-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B3656077.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3656087.png)
![3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B3656091.png)
![Methyl 4-[7-acetyloxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]benzoate](/img/structure/B3656096.png)
![N-(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B3656099.png)

![N-(4-chlorophenyl)-11H-indeno[1,2-b]quinoline-10-carboxamide](/img/structure/B3656109.png)
![2-[[2-[(4-Chlorophenyl)sulfonylamino]benzoyl]amino]benzamide](/img/structure/B3656131.png)
![N-({4-hydroxy-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B3656142.png)
![4-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE](/img/structure/B3656148.png)
